molecular formula C17H14ClN3O3 B2945398 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1207045-08-6

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2945398
CAS No.: 1207045-08-6
M. Wt: 343.77
InChI Key: VXQJJYRGALOPEV-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core substituted with a 4-chlorophenyl group at position 4, an acetamide linker at position 1, and a furan-2-ylmethyl substituent on the amide nitrogen. The 4-chlorophenyl group enhances lipophilicity and binding to hydrophobic pockets, while the furan moiety may improve metabolic stability or influence electronic properties .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-5-3-12(4-6-13)15-8-17(23)21(11-20-15)10-16(22)19-9-14-2-1-7-24-14/h1-8,11H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQJJYRGALOPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions

    Pyrimidinone Core Synthesis: The pyrimidinone ring can be synthesized via a condensation reaction between a β-keto ester and urea under acidic or basic conditions.

    Chlorophenyl Group Introduction: The chlorophenyl group is often introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidinone intermediate.

    Furan-2-ylmethyl Side Chain Addition: The final step involves the alkylation of the pyrimidinone derivative with a furan-2-ylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The pyrimidinone ring can be reduced to a dihydropyrimidine under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in further substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.

    Biological Studies: Its interactions with enzymes and receptors can be studied to understand its mechanism of action.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The chlorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrimidinone ring can participate in hydrogen bonding and other interactions. The furan moiety may enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Features

Key analogs and their substituents are compared below:

Compound Name Pyrimidinone Substituents Acetamide Substituents Biological Target/Activity Reference
Target Compound 4-(4-Chlorophenyl) N-(furan-2-ylmethyl) Under investigation
2-((4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide 4-(4-Chlorophenyl), 5-cyano N-(6-nitrobenzo[d]thiazol-2-yl) VEGFR-2 inhibitor (anticancer)
2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4d) 4-(4-Chlorophenyl), 6-(3,4-dimethoxyphenyl) N-phenyl Kinase inhibition (reported)
N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide 2-(4-Fluorophenyl), 4-methyl N-(4-chlorophenyl) Structural analog (unpublished)
N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide 5-(4-Methylphenyl)sulfonyl N-(2-chlorophenyl), thioether Unknown (sulfonyl group enhances solubility)

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in enhances VEGFR-2 binding, while the 4-fluorophenyl in improves metabolic stability.
  • Linker Modifications : Thioether () or thiol groups () may alter redox properties compared to the target compound’s acetamide linker.

Physicochemical and Spectral Properties

Property Target Compound Compound 8a Compound 4d
IR C=O Stretch (cm⁻¹) ~1667 (amide) 1667 (amide), 2219 (CN) 1689 (amide)
¹H NMR Features Furan protons (~6.3–7.6 ppm) Nitrobenzothiazole (δ 7.07–8.10) Methoxy groups (δ 3.90, s)
Solubility Moderate (furan enhances) Low (nitrobenzothiazole) Low (dimethoxyphenyl)

Biological Activity

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic compound classified under pyrimidinyl acetamides. Its unique structure, featuring a chlorophenyl group and a furan moiety, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula: C₁₈H₁₅ClN₄O₂
  • Molecular Weight: 354.8 g/mol
  • CAS Number: 1207045-22-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorophenyl group enhances binding affinity, while the pyrimidine core facilitates interactions with biological macromolecules, leading to modulation of various biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundIC₅₀ (μM)Mechanism of Action
F8-B221.55Inhibition of M pro
F8-B61.57Reversible covalent inhibition

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against viral proteases such as SARS-CoV-2 M pro. Inhibitors in this category have demonstrated remarkable potency, suggesting a promising avenue for antiviral drug development.

Case Study: Inhibition of SARS-CoV-2 M pro
A study highlighted the effectiveness of related compounds in inhibiting the main protease (M pro) of SARS-CoV-2, with IC₅₀ values indicating strong inhibitory effects. This suggests that the structural features of the compound are conducive to targeting viral enzymes.

Anti-inflammatory Effects

Preliminary research indicates that the compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could potentially serve as a therapeutic agent in treating inflammatory diseases.

Toxicity and Safety Profile

Toxicological assessments reveal that certain derivatives exhibit low cytotoxicity, with CC₅₀ values exceeding 100 μM in various cell lines (e.g., Vero and MDCK cells). This safety profile is crucial for further development into therapeutic agents.

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